(1R,2R)-2-fluoro-N-(2-methylpropyl)cyclohexan-1-amine

Overview

Description

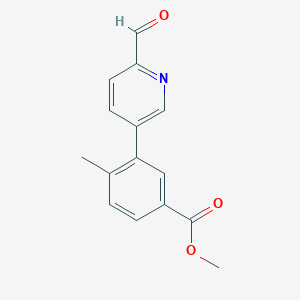

“(1R,2R)-2-fluoro-N-(2-methylpropyl)cyclohexan-1-amine” is a complex organic compound. It contains a cyclohexane ring, which is a six-membered ring with single bonds. The “1R,2R” denotes the stereochemistry of the molecule, indicating the spatial arrangement of the groups around the cyclohexane ring. The molecule also contains an amine group (-NH2), a fluorine atom, and a 2-methylpropyl group attached to the cyclohexane ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexane ring, the introduction of the fluorine atom, and the attachment of the amine and 2-methylpropyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a cyclohexane ring, a fluorine atom, an amine group, and a 2-methylpropyl group. The “1R,2R” configuration suggests that these groups are arranged in a certain way in three-dimensional space .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amine group could participate in reactions such as acid-base reactions or nucleophilic substitutions. The C-F bond is usually quite stable, but under certain conditions, it might be possible to substitute the fluorine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the polar amine group might increase its solubility in polar solvents .Scientific Research Applications

Synthesis and Catalysis

Researchers have developed methods for synthesizing N,N′-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine, demonstrating applications as organocatalysts and chiral ligands for various chemical reactions. This includes the synthesis of alcohols through Meerwein–Ponndorf–Verley reductions and Henry reactions, illustrating the versatility of cyclohexane-1,2-diamine derivatives in organic synthesis and catalysis (Tsygankov et al., 2016).

Fluorination Techniques

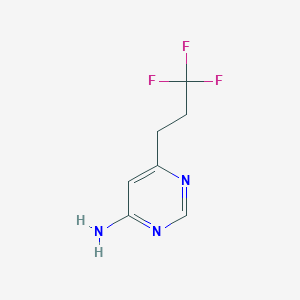

Mild intramolecular fluoro-cyclisation reactions have been developed to afford fluorinated heterocycles, highlighting the role of fluorination in creating compounds with potential biological relevance. This method utilizes electrophilic cyclisation to generate fluorinated heterocycles with 1,3-disubstitution, emphasizing the importance of fluorine in pharmaceutical compounds (Parmar & Rueping, 2014).

Advanced Materials and Labeling

The development of near-infrared fluorophoric labels for the determination of fatty acids showcases the application of amino-functionalized compounds in materials science. This work involves synthesizing labels that can form covalent linkages with analytes, useful in biological and chemical analysis (Gallaher & Johnson, 1999).

Chemical Properties and Reactions

Research on the photochemical properties of amino-linked bichromophoric anthracenes and the luminescent properties of gold(I) carbenes derived from pyridylisocyanide complexes demonstrates the broad interest in understanding the fundamental chemical behaviors of amino compounds and their potential applications in creating novel materials and reaction mechanisms (Mori & Maeda, 1997); (Bartolomé et al., 2008).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(1R,2R)-2-fluoro-N-(2-methylpropyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20FN/c1-8(2)7-12-10-6-4-3-5-9(10)11/h8-10,12H,3-7H2,1-2H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOGLLESOUOCJ-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CCCCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN[C@@H]1CCCC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-Oxo-4-(3,3,3-trifluoropropyl)-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B1531437.png)

![7-Thia-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1531438.png)

![(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]oxolan-3-ol](/img/structure/B1531440.png)

![(1R,2S)-2-[2-(thiophen-3-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531442.png)

![1-[3-(4-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531444.png)

![2-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1531450.png)

![6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1531454.png)

![5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride](/img/structure/B1531455.png)